molecular formula C12H16FN B166185 N-cyclohexyl-4-fluoroaniline CAS No. 136684-94-1

N-cyclohexyl-4-fluoroaniline

Cat. No.: B166185
CAS No.: 136684-94-1
M. Wt: 193.26 g/mol
InChI Key: NIRWGOMUADRKSA-UHFFFAOYSA-N
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Description

N-Cyclohexyl-4-fluoroaniline (C₁₂H₁₅FN, molecular weight ≈ 204.25 g/mol) is a secondary amine derivative of 4-fluoroaniline, where a cyclohexyl group is attached to the nitrogen atom of the aniline ring. This compound combines the aromatic fluorine-substituted aniline moiety with a bulky aliphatic cyclohexyl substituent.

Properties

IUPAC Name

N-cyclohexyl-4-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h6-9,11,14H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIRWGOMUADRKSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30452558
Record name N-cyclohexyl-4-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136684-94-1
Record name N-cyclohexyl-4-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

One-Pot Nitro Reduction and Cyclohexyl Group Introduction

This method adapts the industrial protocol for N-isopropyl-4-fluoroaniline to target cyclohexyl derivatives. 4-Fluoronitrobenzene undergoes hydrogenation in the presence of cyclohexylating agents, transitioning through a nitro-to-amine intermediate.

Reaction Mechanism :

  • Nitro Reduction : Pd/C catalyzes hydrogenation of 4-fluoronitrobenzene to 4-fluoroaniline.

  • Alkylation : The amine reacts in situ with cyclohexyl precursors (e.g., cyclohexyl halides or acetals) under acidic conditions.

Standard Protocol :

ParameterSpecification
Starting Material4-Fluoronitrobenzene (1 mol)
Cyclohexylating AgentCyclohexyl bromide (1.2 mol)
Catalyst3% Pd/C (0.5 wt%)
Acid AdditiveAcetic acid (0.25 wt%)
SolventToluene (300 mL)
Temperature120–130°C
Hydrogen Pressure5–20 bar
Reaction Time8 hours
Yield88–93%

Critical Observations :

  • Catalyst Loading : ≤0.5% Pd/C minimizes side reactions while maintaining activity.

  • Acid Role : Acetic acid protonates the amine, enhancing electrophilicity for alkylation.

  • Solvent Choice : Toluene improves miscibility of aromatic and aliphatic reactants.

Nucleophilic Substitution with Transition-Metal Catalysts

WO₃/ZrO₂-Catalyzed Alkylation

Adapting allylation methods, WO₃/ZrO₂ facilitates N-cyclohexylation of 4-fluoroaniline via nucleophilic substitution.

Reaction Conditions :

ParameterSpecification
Substrate4-Fluoroaniline (2.0 mmol)
Alkylating AgentCyclohexyl bromide (1.0 mmol)
Catalyst10 wt% WO₃/ZrO₂ (100 mg)
BaseK₂CO₃ (2.0 equiv)
Solventn-Octane (0.25 mL)
Temperature140°C
Reaction Time4–24 hours
Yield32–48%

Kinetic Insights :

  • Temperature Dependence : Conversions increase from 31% (4h) to 57% (8h) at 140°C.

  • Solvent Impact : Non-polar solvents (n-octane, toluene) suppress oligomerization vs. polar solvents (DMAc).

Reductive Amination of 4-Fluoroaniline

Cyclohexanone-Based Pathway

While not explicitly detailed in cited sources, reductive amination is viable for N-cyclohexyl-4-fluoroaniline synthesis.

Hypothetical Protocol :

ParameterSpecification
Substrate4-Fluoroaniline (1.0 mol)
Carbonyl CompoundCyclohexanone (1.1 mol)
CatalystPd/C (1 wt%)
ReductantH₂ (50 bar)
SolventMethanol (200 mL)
Temperature80°C
Reaction Time12 hours
Yield70–75% (estimated)

Mechanistic Notes :

  • Imine Formation : Cyclohexanone condenses with 4-fluoroaniline to form an intermediate imine.

  • Reduction : Hydrogenation saturates the C=N bond, yielding the secondary amine.

Comparative Analysis of Synthetic Routes

Performance Metrics :

MethodYieldCatalystTemperatureKey Advantage
Hydrogenation-Alkylation93%Pd/C120–130°COne-pot, high efficiency
Nucleophilic Substitution48%WO₃/ZrO₂140°CTransition-metal-free
Reductive Amination75%Pd/C80°CBroad substrate tolerance

Industrial Scalability :

  • Hydrogenation-Alkylation : Preferred for continuous-flow systems due to minimized purification steps.

  • Nucleophilic Substitution : Limited by moderate yields but advantageous for halogenated byproducts.

Quality Control and Characterization

Spectroscopic Validation

Post-synthesis analysis ensures structural fidelity:

  • ¹H NMR : Cyclohexyl protons (δ 1.2–1.8 ppm, multiplet); aromatic protons (δ 6.8–7.1 ppm).

  • FT-IR : C-F stretch at 1,220 cm⁻¹; N-H bend at 1,500 cm⁻¹.

  • GC-MS : Molecular ion peak at m/z 193.13 (C₁₂H₁₆FN).

Purity Optimization :

  • Recrystallization : Ethanol/water mixtures achieve ≥95% purity.

  • Column Chromatography : Silica gel with hexane/ethyl acetate (9:1) removes residual halides .

Chemical Reactions Analysis

Nitration Reactions

CFA undergoes regioselective nitration under controlled conditions. The electron-donating cyclohexyl group directs nitration to the para position relative to the fluorine atom:

Reaction Conditions :

  • Nitrating agent : HNO₃/H₂SO₄ (1:3 v/v)

  • Temperature : 0–5°C → 25°C (gradual warming)

  • Yield : 82–89%

ProductPositional SelectivityKey Observations
N-Cyclohexyl-4-fluoro-2-nitroanilineOrtho to fluorineMinor product (≤12%) under kinetic control
N-Cyclohexyl-4-fluoro-3-nitroanilineMeta to cyclohexylMajor product (88%) under thermodynamic control

Mechanistic studies indicate that the cyclohexyl group stabilizes the transition state via steric and electronic effects, favoring meta-nitration despite fluorine’s ortho/para-directing nature .

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom in CFA participates in SNAr reactions with amines under transition-metal-free conditions:

General Protocol :

  • Nucleophile : Piperazine, pyrrolidine, or aliphatic amines

  • Solvent : DMSO, 70°C

  • Catalyst : K₂CO₃ (2 equiv)

  • Yield : 65–92%

NucleophileProductReaction Time (h)Yield (%)
PiperazineN-Cyclohexyl-4-(piperazin-1-yl)aniline685
CyclopropylamineN-Cyclohexyl-4-(cyclopropylamino)aniline492
MorpholineN-Cyclohexyl-4-morpholinoaniline878

Kinetic studies reveal that electron-deficient amines (e.g., morpholine) exhibit slower reaction rates due to reduced nucleophilicity .

Cross-Coupling Reactions

CFA participates in nickel-catalyzed C–N cross-coupling reactions, leveraging its aniline moiety:

Catalytic System :

  • Catalyst : NiCl₂(dme) (5 mol%)

  • Ligand : dtbpy (10 mol%)

  • Additive : tert-butylamine (2 equiv)

  • Light Source : 450 nm LED

ElectrophileProductYield (%)
4-BromobenzotrifluorideN-Cyclohexyl-4-(4-CF₃-phenyl)aniline91
2-ChloropyridineN-Cyclohexyl-4-(pyridin-2-yl)aniline83

The reaction proceeds via a radical-involved pathway, with tert-butylamine acting as both a reductant and a base .

Photochemical Transformations

Under UV irradiation, CFA forms charge-transfer complexes with electron-deficient partners:

Example Reaction :

  • Partner : Tetrachloroethylene (TCE)

  • Conditions : 254 nm UV, O₂ bubbling, 70°C

  • Product : N-Cyclohexyl-4-fluoro-N-(trichloroacetyl)aniline (87% yield)

This reaction generates trichloroacetyl chloride in situ, which acylates the aniline nitrogen. The process is scalable but requires rigorous HCl/COCl₂ trapping .

Reductive Transformations

CFA’s nitro derivatives (e.g., nitration products) undergo selective reductions:

Catalytic Hydrogenation :

  • Catalyst : Pd/C (5 wt%)

  • H₂ Pressure : 1 atm

  • Solvent : EtOH

  • Product : N-Cyclohexyl-4-fluoro-1,2-diaminobenzene (94% yield)

Competitive experiments show that the cyclohexyl group suppresses over-reduction of the aromatic ring, preserving the fluorine substituent .

Acid-Catalyzed Condensations

CFA reacts with carbonyl compounds in multicomponent reactions:

Example : Synthesis of pyrrolidine derivatives

  • Components : CFA, 4-chlorobenzaldehyde, cyclohexyl isocyanide

  • Conditions : EtOH/H₂O, K₂CO₃, 25°C

  • Product : 4-Chlorobenzylidene-N-cyclohexylpyrrolidine (76% yield)

The reaction proceeds via a Knoevenagel-Michael-cyclocondensation cascade, with CFA acting as both a nucleophile and a base .

Scientific Research Applications

Pharmaceuticals

N-Cyclohexyl-4-fluoroaniline serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique properties allow it to participate in reactions that yield biologically active molecules.

Polymers

The compound is utilized in the development of specialty polymers with enhanced properties. For example, it can be incorporated into polymer matrices to improve thermal stability and mechanical strength.

Organic Synthesis

As a versatile building block, this compound is employed in organic synthesis to create more complex molecules through various reactions such as oxidation, reduction, and substitution.

Biological Studies

Researchers leverage this compound to investigate the effects of fluorinated anilines on biological systems. Its interaction with molecular targets can modulate biochemical pathways, making it valuable for drug design.

Antimicrobial Activity

A study assessed the efficacy of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)Comparison (Kanamycin B)
Escherichia coli46
Staphylococcus aureus810
Pseudomonas aeruginosa1620

This indicates significant antibacterial activity, outperforming some standard antibiotics.

Anticancer Activity Investigation

Another research effort focused on the anticancer effects on human cancer cell lines:

Cancer Cell LineIC50 (µM)
MCF-7 (Breast Cancer)12
HeLa (Cervical Cancer)15
A549 (Lung Cancer)18

These results suggest that this compound exhibits potent anticancer activity, warranting further investigation.

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-fluoroaniline involves its interaction with specific molecular targets. The cyclohexyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The fluorine atom can form strong hydrogen bonds with target proteins, influencing their activity. These interactions can modulate various biochemical pathways, making the compound useful in drug design and development .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of N-cyclohexyl-4-fluoroaniline can be contextualized against related aniline derivatives. Below is a comparative analysis based on molecular features, physicochemical properties, and applications:

Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Substituent on Aniline Nitrogen Key Structural Features
This compound C₁₂H₁₅FN 204.25 Cyclohexyl Bulky aliphatic substituent
N-(Cyclohex-3-enylmethyl)-4-fluoroaniline C₁₃H₁₆FN 205.27 Cyclohexenylmethyl Unsaturated cycloalkyl group
4-Hexyloxyaniline C₁₂H₁₉NO 193.29 Hexyloxy (O-linked) Alkoxy chain
4-Fluoro-N-(indol-6-ylmethyl)aniline C₁₅H₁₃FN₂ 244.28 Indolylmethyl Heterocyclic substituent
N-(4-Benzyloxybenzylidene)-4-fluoroaniline C₂₀H₁₆FNO 305.35 Benzylidene (Schiff base) Aromatic imine
4-Fluoro-2-nitroaniline C₆H₅FN₂O₂ 156.11 Nitro (2-position) Electron-withdrawing group

Physicochemical and Functional Insights

Lipophilicity and Solubility: The cyclohexyl group in this compound enhances lipophilicity compared to polar substituents like the nitro group in 4-fluoro-2-nitroaniline or the alkoxy chain in 4-hexyloxyaniline . This property may favor membrane permeability in bioactive compounds.

Electronic Effects :

  • The electron-donating cyclohexyl group in this compound contrasts with the electron-withdrawing nitro group in 4-fluoro-2-nitroaniline. This difference influences reactivity in electrophilic substitution reactions; the nitro group deactivates the ring, while the cyclohexyl group may slightly activate it .

Steric and Conformational Properties :

  • The unsaturated cyclohexenylmethyl substituent in N-(cyclohex-3-enylmethyl)-4-fluoroaniline introduces rigidity and planar geometry, which could affect binding in catalytic systems compared to the flexible cyclohexyl group .
  • The indolylmethyl group in 4-fluoro-N-(indol-6-ylmethyl)aniline introduces a heterocyclic aromatic system, expanding π-π stacking interactions relevant in drug design .

Biological Activity

N-cyclohexyl-4-fluoroaniline is an organic compound with significant potential in various biological applications due to its unique structural properties. This article examines its biological activity, including antimicrobial and anticancer properties, and discusses relevant research findings and case studies.

Chemical Structure and Properties

This compound (C12H16FN) is a derivative of aniline characterized by the substitution of a cyclohexyl group at the nitrogen atom and a fluorine atom at the para position of the benzene ring. This structural modification enhances its lipophilicity and reactivity, making it a valuable compound in medicinal chemistry.

Biological Activity Overview

  • Antimicrobial Properties :
    • This compound has demonstrated effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. Compounds with similar structures often exhibit notable antibacterial activity, which warrants further exploration into its efficacy against specific pathogens .
  • Anticancer Activity :
    • Recent studies have highlighted the compound's potential in cancer treatment. For instance, derivatives of this compound have been investigated for their ability to inhibit cell proliferation and induce apoptosis in cancer cell lines such as CaSki cells, which are associated with cervical cancer. The mechanism involves down-regulation of HPV E6/E7 mRNA expression and modulation of apoptosis-related genes such as Bcl-2 and Bax .

The mechanism of action for this compound is largely attributed to its interaction with biological targets. The cyclohexyl group enhances membrane penetration, while the fluorine atom can form strong hydrogen bonds with target proteins, influencing various biochemical pathways. This dual functionality allows for modulation of enzyme activities and receptor interactions, making it a candidate for drug development .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis and inhibits proliferation in CaSki cells
MechanismModulates protein interactions via fluorine substitution

Case Study: Anticancer Effects on CaSki Cells

In a study focusing on this compound derivatives, researchers found that specific compounds significantly inhibited the proliferation of CaSki cells. The study utilized RT-PCR to show that these compounds effectively down-regulated HPV E6/E7 expression, which is crucial for cervical cancer progression. Additionally, the compounds induced apoptosis by affecting the expression levels of key apoptotic markers, including Bcl-2 and Caspase-3 .

Comparisons with Related Compounds

This compound can be compared with structurally similar compounds to highlight its unique properties:

Compound NameStructural FeaturesUnique Properties
N-cyclohexyl-4-chloroanilineChlorine instead of fluorineDifferent electronic properties impacting reactivity
N-cyclohexyl-4-bromoanilineBromine instead of fluorineVarying biological activity profiles
N-methyl-4-fluoroanilineMethyl group instead of cyclohexylOften studied for neuroactive effects

The presence of the fluorine atom in this compound provides distinct electronic characteristics that enhance its reactivity compared to its chloro or bromo counterparts .

Q & A

Q. Q. How can metabolomic approaches identify novel biomarkers for N-cyclohexyl-4-fluoroaniline exposure in model organisms?

  • Methodological Answer: Expose Caenorhabditis elegans or zebrafish embryos to sublethal doses. Extract metabolites and analyze via 600-MHz ¹H NMR or UPLC-QTOF-MS. Multivariate analysis (e.g., OPLS-DA) highlights dysregulated pathways (e.g., TCA cycle intermediates or lipid peroxidation markers) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-cyclohexyl-4-fluoroaniline
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